Phosphazene base P2-Et
Overview
Description
Mechanism of Action
Target of Action
Phosphazene base P2-Et is a strong, neutral nitrogen base . It is primarily used as a base in various organic transformations . Its primary targets are protons in acidic compounds, which it can effectively deprotonate .
Mode of Action
This compound interacts with its targets by accepting a proton from the acidic compound, thereby acting as a base . This results in the formation of a conjugate acid and the corresponding carbanion . The carbanion can then participate in further reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. It is known to catalyze a wide variety of organic transformations . For example, it can catalyze palladium-catalyzed cross-coupling reactions when used in combination with certain precatalysts .
Pharmacokinetics
It is known that it is a liquid at room temperature, with a density of 102 g/mL . It has a boiling point of 96 °C at 0.05 mmHg .
Result of Action
The result of this compound’s action is the facilitation of various organic transformations. By acting as a base, it enables the generation of carbanions that can undergo further reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . It should also be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Furthermore, it should be handled with appropriate protective equipment to avoid contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Phosphazene base P2-Et has been found to catalyze a wide variety of organic transformations It interacts with various enzymes and proteins to facilitate these reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to catalyze various organic transformations It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphazene base P2-Et can be synthesized through a series of nucleophilic substitution and elimination reactions. A novel synthesis method has been developed that significantly reduces the production efforts . The synthetic route involves the reaction of tris(dimethylamino)phosphine with ethylamine under controlled conditions to form the desired phosphazene base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phosphazene base P2-Et undergoes various types of reactions, including:
Deprotonation: It can deprotonate ortho-halobenzyl sulfones to generate α-sulfonyl benzylic carbanions.
Conversion: It converts vinyl sulfone to allyl sulfone.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts such as t BuXPhos or t BuBrettPhos G3 precatalysts . Reaction conditions typically involve room temperature and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions involving this compound include α-sulfonyl benzylic carbanions, allyl sulfone, and various alkylated compounds .
Scientific Research Applications
Phosphazene base P2-Et has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phosphazene base P2-Et is unique due to its extremely high basicity and neutral nature. Similar compounds include:
Phosphazene base P1-t-Bu: A monomeric phosphazene base with lower basicity.
Phosphazene base P4-t-Bu: A tetrameric phosphazene base with higher basicity but more steric hindrance.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong nitrogen base but with lower basicity compared to phosphazene bases.
This compound stands out due to its balance of high basicity and moderate steric hindrance, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKEHPEQCSIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35N7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392093 | |
Record name | Phosphazene base P2-Et | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165535-45-5 | |
Record name | Phosphazene base P2-Et | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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